![molecular formula C19H16O5 B14284328 Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate CAS No. 160420-56-4](/img/structure/B14284328.png)
Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxybenzoyl group and an acetate ester. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate typically involves the condensation of 4-methoxybenzoyl chloride with 2-benzofuran-1-yl acetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
科学的研究の応用
Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Ethyl (4-methylbenzoyl)acetate: Similar structure with an ethyl ester instead of a methyl ester.
Ethyl (3-methoxybenzoyl)acetate: Similar structure with a methoxy group at the meta position.
Methyl benzoate: A simpler ester with a benzoyl group.
Uniqueness: Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate is unique due to the presence of the benzofuran ring system, which imparts distinct chemical and biological properties
特性
CAS番号 |
160420-56-4 |
|---|---|
分子式 |
C19H16O5 |
分子量 |
324.3 g/mol |
IUPAC名 |
methyl 2-[3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate |
InChI |
InChI=1S/C19H16O5/c1-22-13-9-7-12(8-10-13)18(21)19-15-6-4-3-5-14(15)16(24-19)11-17(20)23-2/h3-10H,11H2,1-2H3 |
InChIキー |
KWECGPVNVFBMJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(O2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
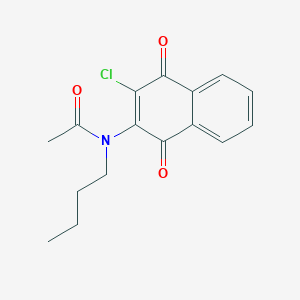
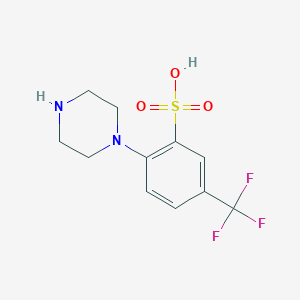
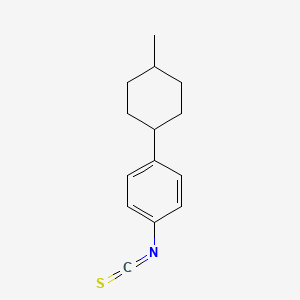
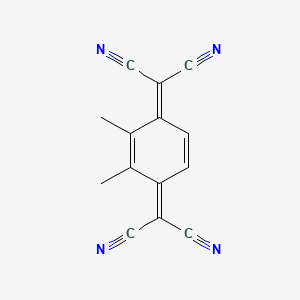

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
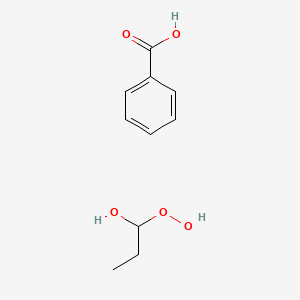
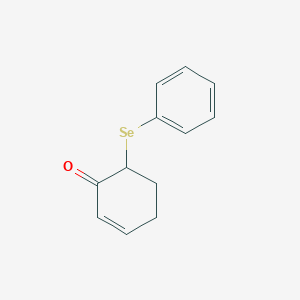

![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
